AC1 Inhibitory Potency: Adenylyl Cyclase-IN-1 Demonstrates 4.3-Fold Greater Potency Than ST034307
Adenylyl cyclase-IN-1 (AC1-IN-1) inhibits AC1 with an IC50 of 0.54 µM, representing a 4.3-fold potency advantage over ST034307, the most widely cited selective AC1 inhibitor comparator, which exhibits an IC50 of 2.3 µM against AC1 [1][2]. This potency differential translates to lower compound concentrations required to achieve equivalent target engagement in cellular assays, reducing potential off-target effects and solvent-related cytotoxicity. NB001, another putative AC1-selective inhibitor frequently referenced in pain research literature, has been demonstrated in comprehensive isoform profiling studies not to directly target AC1 to reduce cAMP levels, making it an inappropriate comparator or alternative [3].
| Evidence Dimension | AC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.54 µM |
| Comparator Or Baseline | ST034307: 2.3 µM; NB001: No direct AC1 inhibition detected in cAMP assays |
| Quantified Difference | 4.3-fold greater potency vs. ST034307; qualitative differentiation vs. NB001 (false AC1-selective) |
| Conditions | AC1-IN-1: AC1 inhibition assay (specific assay conditions as reported by vendor); ST034307: A23187-stimulated cAMP accumulation in HEK293 cells transfected with AC1 |
Why This Matters
For pain research and cAMP signaling studies, a 4.3-fold potency advantage enables lower working concentrations (reducing vehicle/solvent artifacts) and provides greater dynamic range for dose-response analyses, directly influencing experimental design and data quality.
- [1] MedChemExpress. AC1-IN-1 Product Datasheet. AC1 IC50: 0.54 µM. CAS: 2762422-55-7. View Source
- [2] Brust TF, et al. Identification of a selective small-molecule inhibitor of type 1 adenylyl cyclase activity with analgesic properties. Sci Signal. 2017;10(502):eaaf5381. ST034307 IC50: 2.3 µM. View Source
- [3] Brand CS, et al. Isoform selectivity of adenylyl cyclase inhibitors: characterization of known and novel compounds. J Pharmacol Exp Ther. 2013;347(2):265-275. View Source
